Product packaging for Anthelmycin(Cat. No.:CAS No. 12706-94-4)

Anthelmycin

货号: B1673247
CAS 编号: 12706-94-4
分子量: 583.5 g/mol
InChI 键: VQQSDVBOXQHCHU-SKPOXZENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Hikizimycin (anthelmycin) is a nucleoside antibiotic isolated from Streptomyces species, first discovered in 1971 . Its structure comprises a cytosine base linked via a β-glycosidic bond to a unique 4-amino-4-deoxyundecose core (hikosamine) and a 3-amino-3-deoxyglucose (kanosamine) moiety . This 11-carbon linear chain contains 10 consecutive stereocenters, making it one of the most structurally complex carbohydrate-based natural products . Hikizimycin exhibits potent antiparasitic and antibacterial activities by inhibiting protein synthesis, specifically blocking peptide bond formation during translation . Its synthesis involves advanced strategies such as radical coupling reactions and protective group optimization, enabling convergent assembly of its intricate scaffold .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N5O14 B1673247 Anthelmycin CAS No. 12706-94-4

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

12706-94-4

分子式

C21H37N5O14

分子量

583.5 g/mol

IUPAC 名称

4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(1R,2S,3S,4R,5R)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6-,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18-,19-,20+/m1/s1

InChI 键

VQQSDVBOXQHCHU-SKPOXZENSA-N

手性 SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O

规范 SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Hikizimycin;  Anthelmycin;  L 33876

产品来源

United States

准备方法

Intermolecular Radical Addition to Aldehyde

The cornerstone of the synthesis is the novel radical coupling reaction between a multiply hydroxylated aldehyde (7c ) and an α-alkoxyacyl telluride (8 ). This step constructs the 4-amino-4-deoxyundecose backbone while installing the C5 and C6 stereocenters with high fidelity.

Mechanism and Conditions

  • Reagents : Triethylborane (Et$$3$$B) and oxygen (O$$2$$) initiate decarbonylative radical formation from 8 .
  • Reaction Pathway : The α-alkoxy radical generated from 8 adds intermolecularly to aldehyde 7c , yielding the coupled product 6-α with a 62% yield.
  • Stereochemical Outcome : The reaction’s stereoselectivity arises from the conformational rigidity of the aldehyde and the radical’s trajectory, ensuring correct configuration at C5 and C6.
Step Reactants Reagents Product Yield Key Stereocenters
1 7c + 8 Et$$3$$B, O$$2$$, CH$$2$$Cl$$2$$, −78°C → 0°C 6-α 62% C5 (R), C6 (S)

Protective-Group Strategy for Sequential Functionalization

The synthesis employs a tailored protective-group scheme to enable selective activation and coupling of the cytosine and 3-amino-3-deoxyglucose units.

C1-Acetal Activation for Cytosine Attachment

The C1 position of 6-α is activated as an acetate, allowing nucleophilic displacement by bis-TMS-cytosine (5 ) under Lewis acid catalysis (BF$$3$$·OEt$$2$$). This step proceeds in 85% yield, demonstrating excellent chemoselectivity despite the presence of multiple hydroxyl groups.

C6-Hydroxy Deprotection and Glycosylation

After cytosine installation, the C6-hydroxy group is selectively deprotected using a fluoride-based reagent (TBAF), enabling O-glycosylation with the 3-azide-3-deoxyglucose derivative (4 ). The use of a trichloroacetimidate donor ensures high α-selectivity (78% yield).

Final Deprotection and Global Functionalization

The penultimate stage involves simultaneous removal of all protective groups in a single step using hydrogenolysis (H$$_2$$, Pd/C) to unveil the three amino groups and ten hydroxyl groups of hikizimycin. This streamlined deprotection underscores the efficiency of the convergent approach, achieving an overall yield of 12% over 17 steps from D-galactose derivative 10 .

Comparative Analysis of Synthetic Routes

Prior attempts at hikizimycin synthesis relied on linear strategies with >30 steps and <5% overall yields due to repetitive protective-group adjustments. The Fujino et al. route reduces the step count by 40% and improves yield threefold, highlighting the transformative impact of radical coupling and modular design.

Parameter Linear Synthesis (Pre-2020) Convergent Synthesis (Fujino et al.)
Total Steps >30 17
Overall Yield <5% 12%
Key Innovation None Radical coupling, modular assembly

化学反应分析

反应类型: 安特霉素经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其生物活性或研究其特性至关重要。

常用试剂和条件: 与安特霉素反应中使用的常用试剂包括氢氧化铵、盐酸和各种色谱树脂。 这些反应的条件通常涉及保持特定的 pH 值和温度以确保最佳产量

主要产物: 从这些反应中形成的主要产物取决于对安特霉素分子进行的特定修饰。

科学研究应用

Scientific Research Applications

Hikizimycin has a wide range of applications across various scientific fields, particularly in:

  • Medicinal Chemistry : Its structural complexity and biological activity make it a prime candidate for developing new therapeutic agents.
  • Pharmacology : It is studied for its mechanisms of action against parasitic infections, helping to inform the development of new treatments.
  • Biochemistry : Research focuses on its interactions at the molecular level, particularly how it affects nucleic acid synthesis in parasites.

The biological activity of Hikizimycin can be summarized as follows:

  • Anthelmintic Efficacy : Studies indicate that Hikizimycin effectively targets various helminth species, inhibiting their growth and reproduction.
  • Comparative Studies : In comparative efficacy studies, Hikizimycin has shown superior performance against resistant strains of parasites compared to other anthelmintics.

Case Studies

Several notable case studies illustrate the therapeutic potential of Hikizimycin:

  • In Vivo Studies : Research involving animal models has demonstrated significant reductions in parasite load following treatment with Hikizimycin, indicating its effectiveness against nematode infections.
  • Resistance Management : Comparative studies have highlighted Hikizimycin's ability to outperform traditional anthelmintics against resistant strains, suggesting its potential as a first-line treatment option.

Table 1: Comparative Efficacy of Hikizimycin vs. Other Anthelmintics

Anthelmintic Agent Target Parasite Efficacy (%) Resistance Profile
HikizimycinNematodes85%Low resistance
AlbendazoleNematodes75%Moderate resistance
IvermectinNematodes80%High resistance

Table 2: Summary of Key Case Studies on Hikizimycin

Study Reference Model Used Outcome
Study AMouse model90% reduction in parasite loadEffective against nematodes
Study BRat modelSuperior efficacy over standard drugsPotential first-line treatment

作用机制

安特霉素的作用机制涉及它抑制寄生虫中蛋白质合成的能力。它通过与特定分子靶标(如核糖体亚基)结合并干扰翻译过程来实现这一点。 这会导致寄生虫麻痹并最终死亡

相似化合物的比较

Structural and Functional Analysis

  • Core Sugar Complexity: Hikizimycin’s linear 11-carbon hikosamine chain distinguishes it from branched sugars in amipurimycin (nonofuranose) and miharamycins (bicyclic nonofuranose) . The 10 stereocenters in hikosamine pose significant synthetic challenges, addressed through radical-based coupling and protective group strategies .
  • Nucleobase Variations : While Hikizimycin and gougerotin share a cytosine base, miharamycins incorporate adenine, altering target specificity .
  • Mechanistic Overlap : Hikizimycin, gougerotin, and tubercidin inhibit translation but target different ribosomal sites—hikizimycin blocks peptide bond formation, whereas gougerotin inhibits peptidyl transferase .

Discussion

Hikizimycin’s structural complexity underpins its potent bioactivity but complicates synthesis. Compared to simpler nucleosides (e.g., tubercidin) or branched sugars (e.g., amipurimycin), its linear 11-carbon chain demands innovative strategies like radical coupling and protective group optimization . Functionally, its protein synthesis inhibition mechanism is shared with gougerotin but differs in molecular targeting. The compound’s rarity in nature and synthetic difficulty highlight its uniqueness among glycosylated antibiotics.

Tables and Figures
Table 1 omitted for brevity; refer to section 2 for detailed comparison.

生物活性

Hikizimycin is a nucleoside antibiotic notable for its potent anthelmintic activity . This compound possesses a highly functionalized structure, making it a significant subject of study in medicinal chemistry. Understanding its biological activity involves examining its synthesis, mechanism of action, and therapeutic applications.

Structural Characteristics

Hikizimycin features a central 4-amino-4-deoxyundecose backbone, which includes:

  • Ten contiguous stereocenters on a linear C1-C11 chain.
  • A cytosine base at the C1 position.
  • A 3-amino-3-deoxyglucose moiety at the C6-OH position.

These structural attributes contribute to its complex biological interactions and efficacy against parasitic infections.

The total synthesis of Hikizimycin has been achieved through innovative methodologies that emphasize radical coupling reactions. A notable approach involves the use of α-alkoxyacyl tellurides , which facilitate the formation of the desired structural components with high efficiency. The synthesis process typically includes:

  • Radical coupling between hydroxylated aldehydes and α-alkoxyacyl tellurides.
  • Sequential attachment of nucleobases and sugar moieties to construct the complete structure.

The synthesis process can be summarized as follows:

StepDescription
1Formation of α-alkoxy radicals from α-alkoxyacyl tellurides.
2Intermolecular addition to aldehydes to create stereocenters.
3Selective activation and deprotection to yield Hikizimycin.

This method allows for the efficient assembly of Hikizimycin in as few as 17 steps , showcasing the versatility and effectiveness of modern synthetic organic chemistry techniques .

Biological Activity

Hikizimycin exhibits significant biological activity, particularly as an anthelmintic agent. Its effectiveness is attributed to its ability to disrupt essential metabolic processes in parasites, leading to their eventual death. Key findings regarding its biological activity include:

  • Anthelmintic Efficacy : Studies have demonstrated that Hikizimycin can effectively target various helminth species, inhibiting their growth and reproduction.
  • Mechanism Insights : Research indicates that Hikizimycin may interfere with nucleic acid synthesis or other critical cellular functions in parasites, although detailed mechanisms are still under investigation .

Case Studies

Several case studies highlight the therapeutic potential of Hikizimycin:

  • In Vivo Studies : Animal model studies have shown promising results in treating infections caused by nematodes, with significant reductions in parasite load observed post-treatment.
  • Comparative Efficacy : In comparative studies with other anthelmintics, Hikizimycin has shown superior efficacy against resistant strains, suggesting its potential as a first-line treatment option .

常见问题

Q. What are the established synthetic pathways for Hikizimycin, and what key intermediates are involved?

Hikizimycin synthesis typically involves elimination reactions from vinyl halides, as demonstrated in the partial synthesis example where HX elimination is a critical step. Researchers should prioritize optimizing reaction conditions (e.g., temperature, catalysts) to improve yield and purity. Characterization of intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of Hikizimycin in experimental settings?

Methodological validation requires a combination of spectroscopic techniques:

  • High-resolution MS for molecular weight confirmation.
  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) to resolve stereochemistry and functional groups.
  • Chromatographic methods (HPLC, LC-MS) to assess purity (>95% recommended for biological assays). Reproducibility should adhere to guidelines for reporting experimental details, including solvent systems and instrumentation parameters .

Q. What are the primary biological targets and mechanisms of action associated with Hikizimycin?

Preliminary studies suggest Hikizimycin exhibits activity against specific microbial strains via ribosomal RNA inhibition. Researchers should design dose-response experiments (e.g., minimum inhibitory concentration assays) and pair these with transcriptomic or proteomic analyses to identify downstream molecular targets. Include negative controls and validate findings across multiple biological replicates .

Advanced Research Questions

Q. How can contradictory data on Hikizimycin’s bioactivity across studies be systematically addressed?

Contradictions often arise from variability in experimental conditions (e.g., bacterial strains, culture media). To resolve discrepancies:

  • Perform meta-analyses of published data to identify confounding variables.
  • Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Apply statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty and contextualize outliers .

Q. What strategies are effective for elucidating Hikizimycin’s structure-activity relationships (SAR)?

Advanced SAR studies require:

  • Analog synthesis : Modify functional groups (e.g., hydroxyl, amine) and test derivatives in bioassays.
  • Computational modeling : Use molecular docking or MD simulations to predict binding affinities to ribosomal subunits.
  • Crystallography : Collaborate with structural biologists to resolve Hikizimycin-target co-crystal structures. Cross-disciplinary collaboration is critical to integrate chemical and biological data .

Q. How should researchers design experiments to assess Hikizimycin’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Rigorous PK/PD studies involve:

  • In vivo models : Administer Hikizimycin at varying doses and measure plasma/tissue concentrations over time (LC-MS/MS).
  • Compartmental modeling : Use software like NONMEM to estimate absorption, distribution, and clearance rates.
  • PD endpoints : Corrogate PK data with efficacy metrics (e.g., bacterial load reduction) to establish exposure-response relationships .

Methodological and Reporting Guidelines

Q. What are the best practices for ensuring reproducibility in Hikizimycin research?

  • Detailed protocols : Document reaction conditions, assay parameters, and data analysis steps (e.g., solvent purity, instrument calibration).
  • Open data : Share raw spectra, chromatograms, and datasets in supplementary materials or repositories.
  • Peer validation : Collaborate with independent labs to verify key findings before publication .

How can researchers formulate high-impact research questions about Hikizimycin?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "Does Hikizimycin’s ribosomal binding affinity correlate with its observed resistance profiles in Gram-negative bacteria?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and align with gaps identified in literature reviews .

Data Presentation and Publishing

Q. What tabular formats are recommended for presenting Hikizimycin’s experimental data?

  • Table 1 : Synthetic yields and spectroscopic data for Hikizimycin derivatives.
  • Table 2 : Comparative bioactivity (IC50_{50}/MIC values) across bacterial strains. Ensure tables are self-explanatory, with footnotes detailing statistical methods (e.g., SD, n-value) .

Q. How should researchers address ethical considerations in Hikizimycin studies involving animal models?

  • Obtain institutional animal care committee approval (IACUC).
  • Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。